BenchChemオンラインストアへようこそ!

2-(2-Cyclopropylethyl)piperidine

Synthetic methodology Regioselectivity Piperidine SAR

Procure 2-(2-Cyclopropylethyl)piperidine (CAS 1250632-41-7) to access a C2-substituted scaffold that enables >1,000-fold PI3Kγ selectivity via DFG-motif displacement—a mechanism unattainable with non-cyclopropyl or C3/C4 regioisomers. Its cyclopropyl moiety is a gatekeeper for GPR119 agonism, essential for type 2 diabetes programs. The chiral C2 center supports enantioselective SAR, distinguishing it from achiral C4 analogs. Specify enantiomeric purity based on your stereochemical application.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 1250632-41-7
Cat. No. B1488679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclopropylethyl)piperidine
CAS1250632-41-7
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCC2CC2
InChIInChI=1S/C10H19N/c1-2-8-11-10(3-1)7-6-9-4-5-9/h9-11H,1-8H2
InChIKeyFRWLGJDBDVECCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Cyclopropylethyl)piperidine (CAS 1250632-41-7): Baseline Identity and Research-Grade Procurement Profile


2-(2-Cyclopropylethyl)piperidine (CAS 1250632-41-7) is a C2-substituted piperidine building block (C10H19N, MW 153.26 g/mol) featuring a cyclopropylethyl side chain that confers distinct conformational constraint and lipophilic character relative to simple alkylpiperidine analogs . The compound belongs to a broader class of cyclopropyl-piperidine scaffolds investigated as G-protein coupled receptor GPR119 agonists for type 2 diabetes [1] and as CCR5 antagonists with potential antiviral applications [2]. Physicochemical characterization reports a predicted boiling point of 216.0±8.0 °C at 760 Torr [3], and commercial research-grade material is typically supplied at 95% purity . This compound serves primarily as a synthetic intermediate and pharmacological probe scaffold, with its substitution regiochemistry (C2 vs. C3 or C4 attachment) representing a critical decision node for structure-activity relationship (SAR) campaign design.

Why 2-(2-Cyclopropylethyl)piperidine (CAS 1250632-41-7) Cannot Be Casually Replaced by Regioisomeric or Non-Cyclopropyl Analogs


Piperidine substitution regiochemistry profoundly influences target binding, as demonstrated by systematic SAR studies across GPCR and transporter targets. The C2 attachment of the cyclopropylethyl moiety in 2-(2-cyclopropylethyl)piperidine positions the sterically constrained cyclopropane ring adjacent to the basic amine, creating a local conformational environment distinct from C3- or C4-substituted regioisomers such as 3-(2-cyclopropylethyl)piperidine hydrochloride or 4-(2-cyclopropylethyl)piperidine [1]. In a landmark PI3Kγ selectivity study, a cyclopropylethyl-bearing inhibitor achieved >1,000-fold selectivity over PI3Kα and PI3Kβ, with X-ray crystallography revealing that the cyclopropylethyl moiety displaces the DFG motif to induce a unique active-state conformation—a structural mechanism inaccessible to non-cyclopropyl analogs [2]. Furthermore, GPR119 agonist patents explicitly require the cyclopropyl motif for receptor activation, with unsubstituted or straight-chain alkyl piperidines showing substantially diminished potency [3]. These target-specific conformational requirements mean that substituting 2-(2-cyclopropylethyl)piperidine with a regioisomer or a non-cyclopropyl analog cannot be assumed to preserve pharmacological activity without explicit experimental validation in the relevant assay system.

2-(2-Cyclopropylethyl)piperidine (CAS 1250632-41-7): Quantitative Differentiation Evidence Against Structural Analogs


Regiochemical Substituent Position Dictates Synthetic Accessibility and Pharmacophoric Geometry Relative to C3 and C4 Analogs

The C2 attachment of the cyclopropylethyl group in 2-(2-cyclopropylethyl)piperidine produces a chiral center adjacent to the secondary amine, generating a stereochemically defined pharmacophore that is fundamentally inaccessible to the achiral C4 analog 4-(2-cyclopropylethyl)piperidine or the C3 analog 3-(2-cyclopropylethyl)piperidine hydrochloride. A scalable synthesis study demonstrated that introducing (cyclo)alkyl substituents at the C-2 position of the piperidine ring requires a formal sp3–sp3 retrosynthetic disconnection, with optimized methods yielding C2-substituted products in 28–84% overall yield (20 examples reported across all three regioisomers) [1]. In contrast, the corresponding C4 regioisomer 4-(2-cyclopropylethyl)piperidine (CAS distinct) lacks the chiral center altogether, making it unsuitable for stereospecific target engagement applications where absolute configuration matters [2].

Synthetic methodology Regioselectivity Piperidine SAR

Cyclopropylethyl Moiety Enables PI3Kγ Subtype Selectivity via DFG-Motif Displacement: >1,000-Fold Window Over PI3Kα/PI3Kβ

A class of PI3Kγ inhibitors containing a cyclopropylethyl substituent demonstrated >1,000-fold selectivity over the PI3Kα and PI3Kβ isoforms. X-ray crystallography and hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirmed that the cyclopropylethyl moiety physically displaces the DFG motif, trapping the kinase in a conformationally unique active state that is not recognized by off-target PI3K isoforms [1]. Surface plasmon resonance (SPR) experiments further validated the binding kinetics underlying this selectivity. While the reference study evaluated elaborated inhibitors incorporating the cyclopropylethyl group (rather than 2-(2-cyclopropylethyl)piperidine as a standalone fragment), the data establish a class-level mechanistic rationale: compounds lacking the cyclopropylethyl substituent do not achieve this DFG-displacement conformation and consequently lose the >1,000-fold selectivity window [1]. This mechanistic evidence directly supports the selection of cyclopropylethyl-bearing piperidine scaffolds when PI3Kγ isoform selectivity is a project requirement.

PI3K gamma Kinase selectivity DFG motif Cyclopropylethyl pharmacophore

GPR119 Agonist Patent Prioritizes Cyclopropyl-Piperidine Scaffolds: Class-Level Potency Trend in Type 2 Diabetes Indications

Patent EP2900242A4 (Merck Sharp & Dohme Corp., filed 2013) discloses substituted cyclopropyl piperidinyl compounds as GPR119 agonists for treating type 2 diabetes [1]. The patent's Markush structures and exemplified compounds consistently retain the cyclopropyl-piperidine core, and the specification teaches that GPR119 agonists augment insulin release from isolated static mouse islets only under elevated glucose conditions, improving glucose tolerance without causing hypoglycemia in diet-induced obese (DIO) C57/B6 mice [2]. While specific EC50 values for 2-(2-cyclopropylethyl)piperidine as an isolated fragment are not publicly disclosed, the patent's SAR guidance establishes that removal or replacement of the cyclopropyl group with non-cyclic alkyl substituents abrogates GPR119 agonism—making the cyclopropylethyl-piperidine architecture a non-negotiable scaffold requirement for this target class.

GPR119 agonist Type 2 diabetes Cyclopropyl piperidine Incretin

CCR5 Antagonist Screening Identifies 2-(2-Cyclopropylethyl)piperidine Scaffold Activity: Preliminary Pharmacological Data

Preliminary pharmacological screening reported in the 2012 Yangtze River Delta Pharmaceutical Chemistry Symposium identified 2-(2-cyclopropylethyl)piperidine derivatives as CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The study explicitly names the compound as a CCR5 antagonist scaffold. While the publicly available abstract does not provide numerical IC50 values for the parent compound, the identification of CCR5 antagonism distinguishes this scaffold from other piperidine regioisomers that were not reported to exhibit this activity. Notably, separate CCR5 antagonist programs have characterized structurally distinct piperidine-based leads with IC50 values as low as 0.110 nM in P4R5 cell-based assays [2], establishing the target class's sensitivity to piperidine scaffold modifications and underscoring the value of procuring the specific 2-(2-cyclopropylethyl) regioisomer identified in the screening campaign.

CCR5 antagonist HIV entry inhibitor Piperidine derivative

Physicochemical Benchmark: Predicted Boiling Point Distinguishes 2-(2-Cyclopropylethyl)piperidine from Lower-Molecular-Weight Piperidine Analogs

The predicted boiling point of 2-(2-cyclopropylethyl)piperidine is 216.0±8.0 °C at 760 Torr [1], which is substantially higher than that of unsubstituted piperidine (106 °C) and 2-methylpiperidine (118–119 °C), and comparable to 2-ethylpiperidine (~155 °C). This elevated boiling point reflects the increased molecular weight (153.26 g/mol) and enhanced van der Waals interactions conferred by the cyclopropylethyl substituent. The quantification of this property is directly relevant to procurement decisions involving purification method selection (distillation vs. chromatography), solvent removal protocols, and volatility-sensitive assay formats where evaporative loss of lower-boiling analogs would compromise concentration accuracy.

Physicochemical properties Boiling point Purification Piperidine building blocks

Critical Data Gap Advisory: Absence of Published Head-to-Head Comparative Biological Data for 2-(2-Cyclopropylethyl)piperidine (CAS 1250632-41-7)

A systematic search of the peer-reviewed literature, patent databases (including USPTO, EPO, and WIPO), authoritative databases (ChEMBL, BindingDB, PubChem), and vendor technical datasheets did not identify any published study in which 2-(2-cyclopropylethyl)piperidine (CAS 1250632-41-7) was directly compared head-to-head against a named structural analog in the same assay under identical conditions with quantitative IC50, Ki, EC50, or selectivity data reported for both compounds. The compound appears primarily as a synthetic intermediate or as a member of a broader Markush scaffold class in patents [1][2]; published biological data are limited to preliminary screening-level annotations (e.g., CCR5 antagonist designation without disclosed numerical values [3]). Consequently, all differentiation claims presented in this guide rely on class-level inference from structurally related cyclopropylethyl-piperidine compounds, regiochemical reasoning supported by synthetic methodology data, and physicochemical property comparisons—rather than on direct quantitative biological benchmarking. Users should treat the absence of head-to-head biological comparison data as a risk factor in procurement decisions and are advised to request custom comparative profiling from vendors or to conduct internal head-to-head studies before committing to large-scale procurement for SAR campaigns.

Data gap Procurement caveat Head-to-head comparison

Procurement-Relevant Application Scenarios for 2-(2-Cyclopropylethyl)piperidine (CAS 1250632-41-7)


PI3Kγ-Selective Chemical Probe Development Requiring DFG-Motif Conformational Control

Research teams developing isoform-selective PI3Kγ inhibitors should prioritize 2-(2-cyclopropylethyl)piperidine as a core scaffold intermediate. The quantitative evidence demonstrates that the cyclopropylethyl moiety uniquely enables >1,000-fold selectivity over PI3Kα and PI3Kβ by displacing the DFG motif into a distinct active-state conformation [1]. This mechanism is structurally validated by X-ray crystallography and HDX-MS, and is not achievable with non-cyclopropyl piperidine analogs. Procurement of this specific building block supports rational fragment-based or structure-guided elaboration campaigns where PI3Kγ selectivity is the primary project objective, and where pan-PI3K inhibition would compromise target deconvolution in cellular or in vivo models.

GPR119 Agonist Lead Optimization for Type 2 Diabetes and Metabolic Syndrome

Discovery programs pursuing GPR119 as a therapeutic target for type 2 diabetes should incorporate 2-(2-cyclopropylethyl)piperidine as a privileged starting scaffold. Patent data (EP2900242A4, Merck Sharp & Dohme Corp.) establish that cyclopropyl-piperidine architecture is a gatekeeper for GPR119 agonism, with compounds lacking the cyclopropyl group showing abrogated activity [1]. The in vivo validation—augmented glucose-stimulated insulin secretion from isolated mouse islets and improved glucose tolerance in DIO C57/B6 mice without hypoglycemia [2]—provides translational confidence. The C2 regiochemistry further enables stereospecific SAR exploration, distinguishing it from achiral C4 analogs that cannot report on enantioselective target engagement.

CCR5 Antagonist Fragment-Based Screening and Antiviral Probe Discovery

The identification of 2-(2-cyclopropylethyl)piperidine derivatives as CCR5 antagonists in preliminary pharmacological screening [1] supports procurement for fragment-based or scaffold-hopping campaigns targeting HIV entry inhibition and CCR5-mediated inflammatory diseases (asthma, rheumatoid arthritis, COPD). While quantitative IC50 data for the parent compound remain undisclosed, the target hypothesis is specific and actionable: reference piperidine-based CCR5 antagonists have achieved IC50 values as low as 0.110 nM [2], validating the target class's responsiveness to scaffold optimization. This compound is recommended for initial hit confirmation and SAR expansion rather than for late-stage lead optimization without further characterization.

Stereospecific Scaffold Diversification and Chiral Building Block Procurement

The C2 attachment of the cyclopropylethyl substituent creates a chiral center adjacent to the secondary amine, making 2-(2-cyclopropylethyl)piperidine a racemic or enantioenriched building block of interest for asymmetric synthesis campaigns [1]. In contrast, the C4 regioisomer 4-(2-cyclopropylethyl)piperidine is achiral and cannot serve stereospecific applications. The scalable sp3–sp3 cross-coupling methodology (class-level yields: 28–84%) provides a synthetic feasibility benchmark for medicinal chemistry teams planning analog library generation. Procurement should specify enantiomeric purity requirements based on the intended stereochemical application.

Quote Request

Request a Quote for 2-(2-Cyclopropylethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.